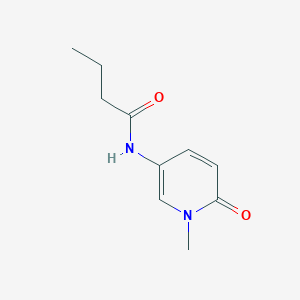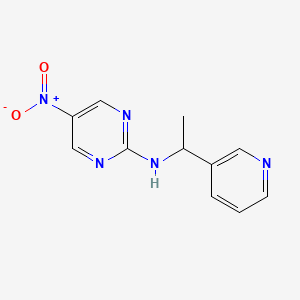![molecular formula C16H16FNO2S B7586792 N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide, also known as CFM-2, is a sulfonamide derivative that has been extensively studied for its potential use as a therapeutic agent. It was first synthesized in 2003 by researchers at the University of California, San Diego, and has since been the subject of numerous scientific investigations.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide is not fully understood, but it is believed to act as an inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and is thought to play a role in tumor growth and metastasis. By inhibiting CAIX, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has a low toxicity profile. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has also been shown to have a number of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, there are also limitations to the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in lab experiments. Its mechanism of action is not fully understood, and its efficacy in humans has not yet been established.
Future Directions
There are several future directions for research on N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CAIX. Another area of interest is the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide in humans, and to establish its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of cyclopropylamine with 3-fluorobenzyl chloride to form N-cyclopropyl-3-fluorobenzylamine. This intermediate is then reacted with benzenesulfonyl chloride to produce N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide. The final product is obtained through recrystallization from dichloromethane.
Scientific Research Applications
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been the subject of numerous scientific investigations due to its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide has been studied in vitro and in vivo, and has shown promising results in animal models of inflammation and cancer.
properties
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-14-6-4-5-13(11-14)12-18(15-9-10-15)21(19,20)16-7-2-1-3-8-16/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUBZRVIZVFFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B7586718.png)
![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)


![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)

![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)


![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)